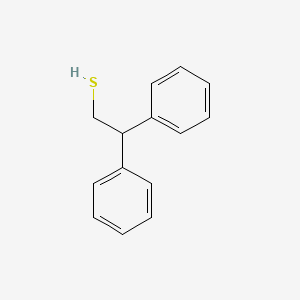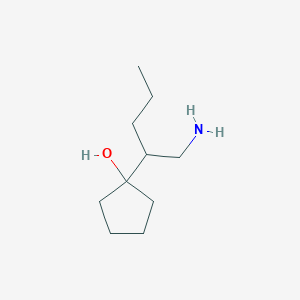![molecular formula C7H10F3N B15301605 (1R,3S,4S)-3-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B15301605.png)
(1R,3S,4S)-3-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,3S,4S)-3-(trifluoromethyl)-2-azabicyclo[221]heptane is a bicyclic compound featuring a trifluoromethyl group and an azabicyclo structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,4S)-3-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane can be achieved through several methods. One common approach involves the trifluoromethylation of carbon-centered radical intermediates. This process typically employs reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO2H) under radical conditions . Another method involves the use of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate in a multi-component reaction .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for the efficient and controlled production of large quantities. The use of metal-free conditions and readily available starting materials can further enhance the feasibility of industrial-scale synthesis .
化学反応の分析
Types of Reactions
(1R,3S,4S)-3-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide (NaN3) or sodium methoxide (NaOCH3) in polar aprotic solvents.
Major Products
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of trifluoromethyl-substituted amines.
Substitution: Formation of azide or methoxy-substituted derivatives.
科学的研究の応用
(1R,3S,4S)-3-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
作用機序
The mechanism of action of (1R,3S,4S)-3-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The azabicyclo structure contributes to its binding affinity and selectivity for certain receptors and enzymes, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
(1R,3S,4S)-3-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane: vs. : The trifluoromethyl group provides greater metabolic stability and lipophilicity compared to the difluoromethyl group.
This compound: vs. : The heptane structure offers a more rigid and constrained conformation, which can influence its binding properties and reactivity.
Uniqueness
The unique combination of the trifluoromethyl group and the azabicyclo structure in this compound imparts distinct physicochemical properties, such as enhanced lipophilicity, metabolic stability, and binding affinity. These characteristics make it a valuable compound for various applications in research and industry .
特性
分子式 |
C7H10F3N |
|---|---|
分子量 |
165.16 g/mol |
IUPAC名 |
(1R,3S,4S)-3-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H10F3N/c8-7(9,10)6-4-1-2-5(3-4)11-6/h4-6,11H,1-3H2/t4-,5+,6-/m0/s1 |
InChIキー |
ZDNTYGGIRHRRDM-JKUQZMGJSA-N |
異性体SMILES |
C1C[C@@H]2C[C@H]1[C@H](N2)C(F)(F)F |
正規SMILES |
C1CC2CC1C(N2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(Bromomethyl)-3-cyclobutylbicyclo[1.1.1]pentane](/img/structure/B15301541.png)

![N-[(1H-indol-3-yl)methyl]-2-{5-[(phenylcarbamoyl)amino]pyridin-2-yl}acetamide](/img/structure/B15301552.png)


![1-Iodo-3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentane](/img/structure/B15301567.png)
![N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide](/img/structure/B15301571.png)




